Product packaging for Lithium hypochlorite(Cat. No.:CAS No. 13840-33-0)

Lithium hypochlorite

Cat. No.: B084502
CAS No.: 13840-33-0
M. Wt: 58.4 g/mol
InChI Key: LWXVCCOAQYNXNX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Lithium Hypochlorite (B82951) Chemistry

The formal registration of lithium hypochlorite in the United States occurred in 1963, primarily for its use as a sanitizing agent. epa.govepa.gov Early synthesis methods involved bubbling chlorine gas through a cooled solution of lithium hydroxide (B78521). sciencemadness.org

Over time, commercial production processes evolved to enhance purity and yield. One such industrial method involves the chlorination and subsequent evaporation of a purified solution derived from the sulfuric acid-spodumene process for lithium recovery. chemicalbook.com This method typically yields a granular solid product containing approximately 35% available chlorine mixed with other salts. chemicalbook.com

Further advancements in chemical engineering led to the development of processes capable of producing substantially pure this compound. A significant innovation involves the reaction of a concentrated aqueous solution of hypochlorous acid (35% or greater by weight) with an aqueous slurry of lithium hydroxide. google.comgoogle.com This reaction is conducted at controlled low temperatures, generally between 0°C and 20°C, to produce a solution of high-purity this compound, which can then be dried to a solid form. google.comgoogle.com This method represents a considerable evolution from earlier, less direct synthetic routes.

Scope and Significance of this compound Research in Contemporary Chemistry

The primary significance of this compound in modern chemical research stems from its function as a potent oxidizing agent. noaa.govparadchemicals.com Its applications extend to various domains of synthetic chemistry.

In organic synthesis, this compound serves as a valuable reagent. It has been utilized in the haloform reaction, a method for converting methyl ketones into the corresponding carboxylic acids. researchgate.net It also functions as a chlorinating agent for certain substrates. wikipedia.org Research has also pointed to its use in the manufacturing of specialized chemicals, including pharmaceuticals and dyes. paradchemicals.com

While its large-scale commercial production for sanitation purposes has declined, partly due to the increasing demand for lithium in the battery industry, its specific reactivity ensures its continued relevance in laboratory and specialized synthesis applications. wikipedia.org

Fundamental Chemical Principles Governing this compound Reactivity

The reactivity of this compound is governed by the chemical behavior of the hypochlorite ion in solution and the compound's stability in the solid state.

When dissolved in water, this compound dissociates into lithium ions (Li⁺) and hypochlorite ions (ClO⁻). The hypochlorite ion establishes an equilibrium with hypochlorous acid (HOCl). epa.govepa.gov It is this hypochlorous acid that acts as the primary active oxidizing species. epa.govepa.gov

The compound's reaction with acid generates hypochlorous acid. sciencemadness.org Under acidic conditions, a further reaction is driven, which can liberate chlorine gas. wikipedia.org

LiOCl + H⁺ → Li⁺ + HOCl sciencemadness.org 2H⁺ + ClO⁻ + Cl⁻ ⇌ Cl₂ + H₂O wikipedia.org

As a strong oxidizer, this compound can facilitate reactions such as the oxidation of alcohols and aldehydes to their corresponding carboxylic acids. When heated, it undergoes thermal decomposition to produce a mixture of lithium chloride, oxygen, and lithium chlorate (B79027). wikipedia.org A key characteristic that distinguishes it from other alkali metal hypochlorites, such as sodium hypochlorite, is its stability as a pure, anhydrous solid under standard conditions. wikipedia.orgsciencemadness.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula LiOCl wikipedia.orgsciencemadness.org
Molar Mass 58.39 g/mol wikipedia.orgchemeo.com
Appearance Colorless or white crystalline solid wikipedia.org
Odor Chlorine-like wikipedia.org
Density 0.531 g/cm³ (at 20 °C) wikipedia.org
Melting Point 135 °C (275 °F; 408 K) wikipedia.orgsciencemadness.org
Boiling Point 1,336 °C (2,437 °F; 1,609 K) wikipedia.org
Solubility in Water Soluble wikipedia.orgsciencemadness.org

Table 2: Key Reactions of this compound

Reaction TypeReactantsProductsSignificance
Reaction with Acid This compound, Acid (H⁺)Lithium salt, Hypochlorous acid (HOCl)Generation of the active oxidizing species. sciencemadness.org
Oxidation This compound, Alcohols/AldehydesLithium salt, Carboxylic acidsApplication in organic synthesis.
Thermal Decomposition This compound (heated)Lithium chloride, Lithium chlorate, OxygenDemonstrates instability at high temperatures. wikipedia.org
Reduction This compound, Reducing agentLithium chloride, WaterStandard redox chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula LiClO<br>ClLiO B084502 Lithium hypochlorite CAS No. 13840-33-0

Properties

IUPAC Name

lithium;hypochlorite
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InChI

InChI=1S/ClO.Li/c1-2;/q-1;+1
Source PubChem
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InChI Key

LWXVCCOAQYNXNX-UHFFFAOYSA-N
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Canonical SMILES

[Li+].[O-]Cl
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Molecular Formula

LiClO, ClLiO
Record name lithium hypochlorite
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DSSTOX Substance ID

DTXSID1034688
Record name Lithium hypochlorite
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Molecular Weight

58.4 g/mol
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Physical Description

White solid with an odor of chlorine; [CAMEO]
Record name Lithium hypochlorite
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CAS No.

13840-33-0
Record name Lithium hypochlorite
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Record name Hypochlorous acid, lithium salt (1:1)
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Record name Lithium hypochlorite
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Record name LITHIUM HYPOCHLORITE
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Synthetic Methodologies and Reaction Engineering for Lithium Hypochlorite

Classical and Contemporary Synthetic Routes for Lithium Hypochlorite (B82951)

The production of lithium hypochlorite involves carefully controlled chemical reactions to ensure the formation of a stable and pure product. The primary methods involve the reaction of a lithium source with a hypochlorite or hypochlorous acid source.

A prominent method for synthesizing this compound involves the reaction between lithium hydroxide (B78521) (LiOH) and hypochlorous acid (HOCl). procurementresource.com This reaction is typically conducted in an aqueous medium. To produce a substantially pure solution of this compound, an aqueous solution of hypochlorous acid, with a concentration of 35% or greater by weight, is mixed with an aqueous slurry of lithium hydroxide. google.com The reaction temperature is maintained in the range of approximately 0°C to 20°C to ensure the stability of the resulting this compound solution. google.comgoogle.com

The fundamental chemical equation for this reaction is: LiOH + HOCl → LiOCl + H₂O

In this process, approximately one mole of lithium hydroxide is required for each mole of this compound produced. google.com The resulting this compound solution typically has a concentration ranging from 15% to 40% by weight. google.com This solution can be used directly or further processed to obtain solid this compound. google.com

ReactantConcentration/StateTemperature RangeProduct Concentration
Hypochlorous Acid (HOCl)≥ 35% aqueous solution0°C to 20°C15% to 40% LiOCl (by weight)
Lithium Hydroxide (LiOH)Aqueous slurry0°C to 20°C15% to 40% LiOCl (by weight)

Table 1: Reaction Parameters for this compound Synthesis via Lithium Hydroxide and Hypochlorous Acid

Alternative methods for producing this compound have also been developed. One such method involves a salt metathesis reaction between calcium hypochlorite and various metal sulfates. wikipedia.org Another approach is the reaction of lithium chloride (LiCl) with sodium hypochlorite (NaOCl). google.com

Historically, the chlorination of lithium hydroxide using chlorine gas has been described as a synthetic route. google.com This can be represented by the reaction: 2LiOH + Cl₂ → LiOCl + LiCl + H₂O google.com

Furthermore, solid this compound can be produced by combining concentrated solutions of sodium hypochlorite and lithium chloride. iarc.frnih.gov Another patented process describes reacting lithium hydroxide with an alkali metal hypochlorite, such as sodium hypochlorite. google.com This reaction generates this compound and an alkali metal hydroxide (e.g., NaOH), which is then neutralized using a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.com

The stability of solid this compound is a key advantage over other hypochlorite salts. wikipedia.org Anhydrous this compound is notably stable at room temperature. wikipedia.org Techniques for producing and stabilizing the solid form are crucial for its commercial use.

A significant advancement in this compound production is the in-situ stabilization of the compound during its synthesis. google.com This method avoids product degradation during manufacturing and subsequent storage. google.com One process involves reacting lithium hydroxide with an alkali metal hypochlorite. The alkali metal hydroxide byproduct is then neutralized with a strong inorganic acid, such as sulfuric acid. google.com This neutralization reaction forms an alkali metal salt, for example, sodium sulfate, in situ. google.com This salt acts as a stabilizer for the this compound. google.com The resulting mixture, containing stabilized this compound, can then be concentrated to dryness under reduced pressure or dried by hot air spraying to yield a solid product. google.com

Solid-State Synthesis and Stabilization Techniques for this compound

In-Situ Stabilization during this compound Synthesis

Industrial-Scale Production Paradigms for this compound

For industrial-scale production, the process involving the reaction of a concentrated hypochlorous acid solution with a lithium hydroxide slurry is well-established. google.com This method is designed to produce a highly pure this compound solution that can be subsequently dried. google.com

A typical industrial process involves:

Admixing an aqueous hypochlorous acid solution (≥ 35% by weight HOCl) with an aqueous slurry of lithium hydroxide. google.com

Controlling the reaction temperature between 0°C and 20°C to produce a this compound solution (15% to 40% by weight LiOCl). google.com

Drying the aqueous solution of this compound, for example, by spray drying at an inlet temperature of 120°C to 200°C. google.com

This process can yield a solid this compound product containing at least 55% by weight of LiOCl, and potentially up to 75% to 100% by weight. google.com The resulting solid product is a highly pure source of available chlorine. google.com An alternative to direct drying involves concentrating the solution by cooling it to temperatures between 0°C and -20°C to crystallize the this compound. google.com

ParameterValue
Reactants
Hypochlorous Acid Concentration≥ 35% by weight
Lithium Hydroxide FormAqueous slurry
Reaction Conditions
Temperature0°C to 20°C
Product (Aqueous Solution)
LiOCl Concentration15% to 40% by weight
Drying (Spray Drying)
Inlet Temperature120°C to 200°C
Final Product (Solid)
LiOCl Concentration≥ 55% by weight (typically 75-100%)

Table 2: Industrial Production Parameters for Solid this compound

Advancements in Electrochemical Synthesis of Hypochlorite Analogs and Implications for this compound

The electrochemical synthesis of hypochlorite (OCl⁻) offers a compelling alternative to traditional chemical methods, providing advantages such as high purity, safety, and the use of readily available precursors. rsc.orgrsc.org While the vast majority of research and commercial application has centered on sodium hypochlorite (NaClO) due to the abundance and low cost of sodium chloride (NaCl), the underlying principles and technological advancements in this area have significant implications for the production of other hypochlorite analogs, including this compound (LiOCl). The electrochemical generation of hypochlorite from brine solutions is a mature technology, but ongoing research continues to refine the process, focusing on improving efficiency, reducing costs, and enhancing electrode performance. scielo.brnih.gov

The core of the electrochemical process involves the electrolysis of a chloride salt solution, typically in an undivided electrolytic cell. google.com At the anode, chloride ions are oxidized to form chlorine gas (Cl₂). Simultaneously, water is reduced at the cathode to produce hydroxide ions (OH⁻) and hydrogen gas (H₂). The chlorine gas then reacts in the alkaline solution with the hydroxide ions to form hypochlorite and chloride ions.

The primary reactions are as follows:

Anode: 2Cl⁻ → Cl₂ + 2e⁻

Cathode: 2H₂O + 2e⁻ → H₂ + 2OH⁻

Bulk solution: Cl₂ + 2OH⁻ → OCl⁻ + Cl⁻ + H₂O

The efficiency and selectivity of this process are critically dependent on several factors, including the electrode materials, electrolyte conditions (pH, concentration), and cell design. rsc.org

Advancements in electrode materials have been a primary driver of innovation. The anode must efficiently catalyze the chlorine evolution reaction (CER) while suppressing the competing oxygen evolution reaction (OER), which reduces current efficiency and can lead to electrode degradation. rsc.org Dimensionally Stable Anodes (DSAs), typically composed of a titanium substrate coated with mixed metal oxides (MMOs) like ruthenium oxide (RuO₂) and iridium oxide (IrO₂), are widely used due to their excellent electrocatalytic activity and stability in aggressive solutions. rsc.orgresearchgate.net However, the high cost of these noble metals has spurred research into alternative materials.

Recent research has explored various materials to enhance performance and reduce costs. For instance, modifying fluorine-doped tin oxide (FTO) electrodes with lead dioxide (PbO₂) has been shown to create a more conductive electrode with high electrocatalytic activity for hypochlorite synthesis from dilute NaCl solutions. Carbon-based materials, such as graphite (B72142), have also been investigated as a low-cost alternative. researchgate.netmdpi.com While traditional graphite anodes often exhibit lower yields and poor stability compared to MMO-coated titanium, studies on porous graphite electrodes have demonstrated high efficiency in producing sodium hypochlorite from salty wastewater. researchgate.netmdpi.com One study achieved a 20.6% yield of NaOCl using a porous graphite electrode, highlighting the importance of electrode structure in maximizing surface area and mass transfer. mdpi.com

The choice of cathode material is also important, although it operates in a less corrosive environment. Materials like stainless steel, titanium, platinum, and graphite can be used. rsc.org Cost and durability are major considerations, with stainless steel and titanium being common choices in commercial applications. rsc.org

The operational parameters of the electrolytic cell are fine-tuned to maximize hypochlorite production. The pH of the electrolyte is a critical variable; a pH above 7.5 favors the formation of hypochlorite ions (ClO⁻) from the reaction of chloride ions and hydroxide ions. rsc.org Electrolyte concentration and current density also play significant roles, with higher concentrations and current densities generally leading to increased production rates, though at the cost of higher energy consumption. rsc.orgmdpi.com

Implications for this compound Synthesis

While direct research on the electrochemical synthesis of this compound is scarce, the extensive knowledge base from sodium hypochlorite production provides a clear framework. The fundamental electrochemical principles would remain the same: the electrolysis of a lithium chloride (LiCl) solution to generate chlorine at the anode and hydroxide ions at the cathode, which then react to form this compound.

The primary differences and challenges would arise from the properties of the lithium cation (Li⁺) compared to the sodium cation (Na⁺). However, in the electrochemical generation of hypochlorite in an undivided cell, the cation (Na⁺ or Li⁺) is largely a spectator ion, serving to maintain charge neutrality. The core reactions occur with chloride ions and water. Therefore, the established electrode technologies and process optimization strategies for NaCl electrolysis are directly applicable to a LiCl system.

The choice of electrode materials, such as RuO₂-based DSAs or potentially lower-cost alternatives like modified FTO or structured carbons, would be equally relevant for promoting the chlorine evolution reaction from a LiCl electrolyte. researchgate.net Similarly, controlling the pH, electrolyte concentration, and current density would be crucial for maximizing LiOCl yield and minimizing energy consumption. rsc.org

One potential area of investigation would be the influence of the lithium ion on the performance and stability of the electrodes and any membranes used, although significant negative effects are not immediately apparent from standard electrochemical principles. The electrochemical synthesis route could offer a significant advantage for producing high-purity this compound, which has been used as a disinfectant for applications like swimming pools. wikipedia.org Given the rising demand for lithium in other sectors, such as batteries, efficient and potentially on-demand production methods like electrochemical synthesis could become increasingly attractive. wikipedia.org

Data Tables

Table 1: Comparison of Anode Materials for Hypochlorite Synthesis

Anode MaterialKey CharacteristicsAdvantagesDisadvantages
Mixed Metal Oxide (MMO) on Titanium (e.g., RuO₂/TiO₂) High catalytic activity for Chlorine Evolution Reaction (CER). rsc.orgresearchgate.netExcellent stability, high efficiency. rsc.orgresearchgate.netHigh cost due to noble metals (Ru, Ir). rsc.org
Fluorine-doped Tin Oxide (FTO) High overpotential for Oxygen Evolution Reaction (OER). Good electrocatalytic activity for CER, lower cost than MMOs. Can have lower conductivity than metal-based electrodes.
Graphite Low cost, widely available. researchgate.netmdpi.comInexpensive. researchgate.netmdpi.comLower yields and poor stability/disintegration compared to MMOs. researchgate.net
Porous Graphite High surface area. mdpi.comCan achieve high NaOCl concentrations at lower power. mdpi.comPotential for fouling. mdpi.com
Platinum Excellent catalyst. researchgate.netHigh efficiency. researchgate.netProhibitively expensive for large-scale applications. rsc.org

Table 2: Influence of Operating Conditions on Electrochemical Hypochlorite Production

ParameterEffect on Hypochlorite ProductionResearch Findings
pH of Electrolyte Determines the dominant chlorine species.pH > 7.5 favors the formation of hypochlorite (OCl⁻). rsc.org
Electrolyte Concentration Higher concentration increases conductivity and reaction rate.Increasing salt concentration to an optimum level (e.g., 40,000 ppm in one study) maximizes hypochlorite yield. mdpi.com
Current Density Higher current density increases the rate of reaction.Can lead to higher production efficiency but also increases energy consumption and can promote side reactions. rsc.orgmdpi.com
Flow Rate (in flow cells) Affects mass transfer at the electrodes.An optimal flow rate can maximize hypochlorite concentration by reducing the diffusion layer thickness. mdpi.com
Electrode Spacing Influences the cell's internal resistance.Smaller spacing reduces energy consumption, but must be managed to prevent short-circuiting. mdpi.com

Reaction Mechanisms and Oxidative Chemistry of Lithium Hypochlorite

Dissociation and Equilibria of Lithium Hypochlorite (B82951) in Aqueous Solutionsbenchchem.comwikipedia.orgbrainly.com

When lithium hypochlorite is dissolved in water, it dissociates into lithium ions (Li⁺) and hypochlorite ions (OCl⁻). osti.gov This initial dissociation is the first step in establishing a complex set of chemical equilibria that dictate the solution's oxidative properties. wikipedia.orgbrainly.com

Following the dissociation of this compound, the hypochlorite ion (ClO⁻) enters into a crucial equilibrium with water. wikipedia.orgbrainly.com The hypochlorite ion is the conjugate base of hypochlorous acid (HOCl), a weak acid. brainly.com This relationship is described by the following equilibrium reaction:

OCl⁻(aq) + H₂O(l) ⇌ HOCl(aq) + OH⁻(aq)

Both hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻) are active chlorine species and potent oxidizing agents. wikipedia.org However, their relative effectiveness differs significantly. HOCl is generally considered to be a much stronger and more effective oxidizing and disinfecting agent than the OCl⁻ ion. hydroinstruments.comdougdelamatter.com The neutral charge of hypochlorous acid allows it to more easily penetrate the cell walls of microorganisms. dougdelamatter.comrsc.org

The relative concentrations of hypochlorous acid and hypochlorite ion in a this compound solution are fundamentally dependent on the pH of the water. hoclhub.comorendatech.com The equilibrium between these two species is governed by the acid dissociation constant (pKa) of hypochlorous acid, which is approximately 7.5. wikipedia.orghoclhub.com

Acidic Conditions (pH < 7.5): In acidic solutions, the equilibrium shifts to the left, favoring the formation of the protonated species, hypochlorous acid (HOCl). At a pH of about 5, nearly all the active chlorine exists as HOCl. hydroinstruments.com

Alkaline Conditions (pH > 7.5): In alkaline solutions, the equilibrium shifts to the right, leading to a higher concentration of the deprotonated species, the hypochlorite ion (OCl⁻). hydroinstruments.comhoclhub.com

Neutral Conditions (pH = 7.5): At a pH equal to the pKa, the concentrations of HOCl and OCl⁻ are equal. hydroinstruments.com

This pH dependency is critical in applications where the oxidative strength needs to be controlled. For instance, in disinfection, maintaining a slightly acidic to neutral pH ensures a higher concentration of the more potent HOCl. hydroinstruments.comdougdelamatter.com

Table 1: pH-Dependent Distribution of Hypochlorous Acid (HOCl) and Hypochlorite Ion (OCl⁻)

pHHOCl (%)OCl⁻ (%)
6.096.8%3.2%
6.590.9%9.1%
7.075.2%24.8%
7.550.0%50.0%
8.024.8%75.2%
8.59.1%90.9%
9.03.2%96.8%

This table illustrates the calculated distribution of the two main active chlorine species at different pH values at 25°C, based on the pKa of 7.5 for hypochlorous acid.

Formation and Role of Hypochlorous Acid (HOCl) and Hypochlorite Ion (ClO⁻)

Oxidation Reactions Mediated by Lithium Hypochloritewikipedia.orgresearchgate.net

This compound is a versatile oxidizing agent in organic chemistry, capable of mediating a variety of transformations. wikipedia.org The active oxidizing species is typically considered to be hypochlorous acid, which is generated in situ. wikipedia.org

This compound can effectively oxidize a range of organic compounds, most notably alcohols and aldehydes. The outcome of the oxidation of alcohols depends on the structure of the alcohol:

Primary Alcohols: Can be oxidized first to aldehydes. Under appropriate reaction conditions, the oxidation can proceed further to form carboxylic acids. wikipedia.orglibretexts.org

Secondary Alcohols: Are oxidized to ketones. libretexts.org Ketones are generally resistant to further oxidation by hypochlorite. masterorganicchemistry.com

Tertiary Alcohols: Are typically resistant to oxidation under these conditions. libretexts.org

The oxidation of aldehydes to carboxylic acids is also a common transformation facilitated by hypochlorite solutions. masterorganicchemistry.com

Table 2: Oxidation Products of Alcohols with this compound

Substrate TypeInitial ProductPossible Further Oxidation Product
Primary Alcohol (R-CH₂OH)Aldehyde (R-CHO)Carboxylic Acid (R-COOH)
Secondary Alcohol (R₂-CHOH)Ketone (R₂-C=O)N/A
Tertiary Alcohol (R₃-COH)No reactionN/A

The haloform reaction is a well-known reaction given by methyl ketones and compounds that can be oxidized to methyl ketones (such as ethanol (B145695) and certain secondary alcohols). ylikonet.gr this compound can serve as the requisite base and halogenating agent for this transformation. researchgate.net The reaction mechanism proceeds in two main stages:

Exhaustive Halogenation: In the presence of a base (hydroxide or hypochlorite ions), a methyl ketone undergoes enolization. The resulting enolate ion rapidly reacts with the hypochlorite. echemi.comcdnsciencepub.com This process of deprotonation and halogenation repeats three times at the α-methyl carbon until a trihalomethyl ketone is formed. researchgate.net

Cleavage: The electron-withdrawing nature of the three halogen atoms makes the trihalomethyl group a good leaving group. A hydroxide (B78521) ion attacks the carbonyl carbon, leading to a nucleophilic acyl substitution. This results in the cleavage of the carbon-carbon bond, releasing a carboxylate salt and a haloform molecule (e.g., chloroform, CHCl₃). cdnsciencepub.comresearchgate.net

This reaction has historical significance in organic synthesis and for the qualitative identification of methyl ketones. ylikonet.gr

While direct epoxidation of alkenes by this compound alone is not typically efficient, it serves as a crucial terminal oxidant in catalytic systems. pnas.org These reactions often employ transition metal complexes, such as manganese porphyrin or salen complexes (e.g., Jacobsen's catalyst), to facilitate the oxygen atom transfer. researchgate.netscielo.org.mx

The general catalytic cycle can be described as follows:

Catalyst Oxidation: The this compound oxidizes the metal catalyst from a lower oxidation state (e.g., Mn(III)) to a high-valent metal-oxo species (e.g., Mn(V)=O). pnas.orgscielo.org.mx

Oxygen Transfer: This highly reactive metal-oxo intermediate then transfers its oxygen atom to the double bond of the alkene substrate, forming the desired epoxide. researchgate.netpnas.org

Catalyst Regeneration: Upon transferring the oxygen atom, the metal catalyst is reduced back to its initial, lower oxidation state and can re-enter the catalytic cycle. pnas.org

This catalytic approach allows for the efficient epoxidation of a variety of olefins using an inexpensive and readily available oxidant like this compound. researchgate.net

Generation of Reactive Oxidizing Species from this compound Solutions

Solutions containing the hypochlorite ion are capable of generating a variety of reactive oxidizing species (ROS), which are central to their disinfectant and bleaching properties. wikipedia.orgahajournals.orgnih.gov The primary species in equilibrium in a hypochlorite solution is hypochlorous acid (HOCl). wikipedia.orgjst.go.jp

Key Reactive Species Generated:

Hypochlorous Acid (HOCl): Formed through the equilibrium of hypochlorite ions in water, HOCl is a potent oxidizing agent. wikipedia.orgjst.go.jp Its concentration is pH-dependent, with lower pH favoring the formation of HOCl. hydroinstruments.com

Singlet Oxygen (¹O₂): The reaction between hypochlorite and hydrogen peroxide can produce singlet oxygen. nih.govresearchgate.net

Hydroxyl Radicals (•OH): The interaction of hypochlorite with substances like hydrogen peroxide can also lead to the formation of highly reactive hydroxyl radicals. nih.govresearchgate.netnih.gov

Superoxide Anion Radicals (O₂⁻•): These radicals have also been detected in reactions involving hypochlorite and hydrogen peroxide. researchgate.netnih.gov

The generation of these reactive species is influenced by factors such as pH and the presence of other chemical agents. researchgate.netnih.gov For instance, the reaction of hypochlorite with ferrous ions is unlikely as hypochlorite readily oxidizes Fe²⁺. mdpi.com In biological systems, the enzyme myeloperoxidase can utilize hydrogen peroxide and chloride ions to produce hypochlorite, which in turn generates these ROS. ahajournals.orgnih.govcapes.gov.br

The interaction of hypochlorite with various substrates can lead to the formation of these reactive species. For example, the oxidation of WS₂ quantum dots by hypochlorite generates active sites that further react to produce singlet oxygen and hydroxyl radicals. mdpi.com

Reduction Reactions of the Hypochlorite Ion

The hypochlorite ion is a strong oxidizing agent and readily participates in reduction reactions, where it is itself reduced. wikipedia.org A common laboratory example is the iodometric titration used to determine the concentration of hypochlorite in a solution. ausetute.com.aumtsu.edu In this reaction, hypochlorite oxidizes iodide ions (I⁻) to iodine (I₂), while the hypochlorite ion is reduced to chloride ions (Cl⁻). ausetute.com.au

This reaction proceeds to completion, allowing for the quantitative determination of hypochlorite. ausetute.com.au The reduction of hypochlorite is a critical side reaction in industrial processes like the production of sodium chlorate (B79027), where it can lead to energy losses. researchgate.net Studies have shown that certain materials, like chromium films, can block the reduction of hypochlorite, whereas others, such as iron oxyhydroxides, allow the process to occur readily. researchgate.net

Substitution Reactions Involving the Hypochlorite Ion

The hypochlorite ion, or more accurately, hypochlorous acid in equilibrium, can participate in substitution reactions. watertechnologies.com A significant category of these reactions is the formation of chloramines through the reaction of hypochlorite with ammonia (B1221849) or organic amines. wikipedia.orgwatertechnologies.com These reactions involve the substitution of a hydrogen atom on the nitrogen with a chlorine atom. drugbank.com

The reaction with ammonia proceeds in steps to form monochloramine (NH₂Cl), dichloramine (NHCl₂), and trichloramine (NCl₃). watertechnologies.comnih.gov The relative concentrations of these chloramines are dependent on factors like pH, temperature, and the initial chlorine-to-nitrogen ratio. watertechnologies.comnih.gov

Hypochlorite can also react with other organic compounds, such as phenols and amino acids, through substitution reactions. watertechnologies.com In the case of some organic molecules, chlorine atoms can be added to the structure, which can lead to the formation of chlorinated byproducts. libretexts.org

Disproportionation Pathways of Hypochlorite in Solution

Hypochlorite ions in solution can undergo disproportionation, a reaction where the same species is simultaneously oxidized and reduced. wikipedia.orgnih.govplos.org This process is a key degradation pathway for hypochlorite solutions and is highly sensitive to pH and temperature. nih.govplos.org

There are two primary disproportionation pathways:

Formation of Chlorate and Chloride: At elevated temperatures and pH above 11, hypochlorite disproportionates to form chlorate (ClO₃⁻) and chloride (Cl⁻) ions. wikipedia.orgnih.govplos.orgeuropa.eu This is a second-order reaction. nih.govplos.org3OCl⁻ → 2Cl⁻ + ClO₃⁻ This reaction is exploited in the industrial production of sodium chlorate. wikipedia.org The formation of chlorate is a result of a slow reaction forming chlorite (B76162) (ClO₂⁻), followed by a fast reaction between chlorite and hypochlorite. europa.eu

Formation of Oxygen and Chloride: An alternative pathway, which competes with chlorate formation, is the decomposition of hypochlorite to produce oxygen gas and chloride ions. wikipedia.org2OCl⁻ → 2Cl⁻ + O₂

The stability of hypochlorite solutions is greatest at a pH above 11. nih.govplos.orgeuropa.eu In the pH range of 5-11, the presence of hypochlorous acid leads to a more rapid, third-order disproportionation reaction, a phenomenon known as acid catalysis. nih.govplos.org Light and metal ion catalysts can also influence the rate of decomposition. wikipedia.orgeuropa.eu

ConditionPrimary Disproportionation ProductsReaction Order
High Temperature, pH > 11Chlorate (ClO₃⁻) and Chloride (Cl⁻)Second-order nih.govplos.org
pH 5-11Chlorate (ClO₃⁻) and Chloride (Cl⁻)Third-order (acid catalyzed) nih.govplos.org
Hot SolutionsOxygen (O₂) and Chloride (Cl⁻) (competes with chlorate formation)-

Mechanistic Studies of Hypochlorite Interactions with Biomolecules and Related Chemical Entities

Hypochlorite and its reactive species can interact with and damage a wide range of biomolecules, including proteins and nucleic acids. capes.gov.brcapes.gov.brresearchgate.netnih.gov These interactions are central to its antimicrobial activity but can also cause damage to host tissues during inflammation. capes.gov.brcapes.gov.brresearchgate.netnih.gov

The reaction of hypochlorite with proteins can lead to the oxidation of amino acid side-chains and cleavage of the protein backbone. capes.gov.brresearchgate.netnih.gov Similarly, hypochlorite can damage DNA and RNA. capes.gov.br

A primary reaction of hypochlorite with biomolecules containing amine groups (such as proteins and nucleic acids) is the formation of chloramines (R-NHCl or R₂NCl). capes.gov.brdrugbank.comacs.orgnih.gov In proteins, the side-chain amino groups of lysine (B10760008) residues are key targets for chloramine (B81541) formation. capes.gov.brresearchgate.netnih.gov With nucleic acids, chloramines can form on the exocyclic amino groups of cytidine (B196190), adenosine (B11128), and guanosine (B1672433), as well as the ring nitrogen atoms of all bases. capes.gov.bracs.orgacs.org

An important mechanistic feature is the transfer of chlorine atoms. capes.gov.bracs.org Evidence suggests that chlorine can be transferred from kinetically favored but less stable sites (like ring heterocyclic amine groups) to more thermodynamically stable locations (such as exocyclic amine groups). capes.gov.bracs.org This transfer precedes the formation of radicals and can rationalize the preferential formation of certain chlorinated nucleosides in DNA. acs.org

The chloramines formed from the reaction of hypochlorite with biomolecules are often unstable and can decompose to form nitrogen-centered radicals. capes.gov.brcapes.gov.brresearchgate.netnih.govnih.gov This decomposition can be a thermal process or catalyzed by metal ions. capes.gov.br

Key Findings from Mechanistic Studies:

Protein Fragmentation: The formation of nitrogen-centered radicals from lysine-derived chloramines is a key step in the fragmentation of proteins induced by hypochlorite. capes.gov.brresearchgate.netnih.gov The homolysis of the N-Cl bond in these chloramines is the source of the radicals. capes.gov.brresearchgate.netnih.gov

DNA and RNA Damage: In the context of nucleic acids, the decay of chloramines leads to nucleoside-derived nitrogen-centered radicals. capes.gov.br The propensity for radical formation varies among the nucleobases, with the order being cytidine > adenosine = guanosine > uridine (B1682114) = thymidine. capes.gov.bracs.orgacs.org These radicals can lead to single- and double-strand breaks in DNA. capes.gov.br

Radical Reactions: Pyrimidine-derived nitrogen-centered radicals have been shown to rapidly add to other nucleobases, forming dimers. capes.gov.bracs.org

These radical formation pathways are a significant mechanism through which hypochlorite exerts its biological effects, both antimicrobial and damaging to host cells. capes.gov.brcapes.gov.brresearchgate.netnih.gov

BiomoleculeInitial ReactionSubsequent Products
Proteins (e.g., Lysine residues)Formation of chloramines capes.gov.brresearchgate.netnih.govNitrogen-centered radicals, protein fragments capes.gov.brresearchgate.netnih.gov
Nucleic Acids (e.g., Cytidine, Adenosine)Formation of chloramines capes.gov.bracs.orgacs.orgNitrogen-centered radicals, strand breaks, dimers capes.gov.br

Structural Elucidation and Spectroscopic Characterization of Lithium Hypochlorite and Its Adducts

X-ray Diffraction Studies of Crystalline Lithium Hypochlorite (B82951) and Its Hydrates

X-ray diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of a crystal. In the case of lithium hypochlorite, XRD studies have been crucial in understanding the arrangement of lithium cations (Li⁺), hypochlorite anions (OCl⁻), and water molecules in the solid state.

Research by Kiselev and others in 1999 utilized powder X-ray diffraction (PXRD) to investigate this compound monohydrate (LiOCl·H₂O). chemrxiv.orgresearchgate.net Their work determined the unit cell dimensions of this compound, providing foundational data for its crystal structure. chemrxiv.org The study suggested a potential structural similarity to α-CeSI. chemrxiv.orgresearchgate.net However, a complete, experimentally validated crystal structure for this compound and its hydrates has remained elusive for a considerable time. chemrxiv.org This is in contrast to other alkali metal hypochlorites, such as sodium hypochlorite pentahydrate (NaOCl·5H₂O), which has also been the subject of multiple XRD studies, although with some inconsistencies in reported unit cells. chemrxiv.org

The challenges in obtaining single crystals suitable for X-ray crystallography have historically hindered the definitive structural determination of simple hypochlorites. chemrxiv.org Despite its long history of use as a bleaching and disinfection agent, the first single-crystal X-ray structure of a hypochlorite salt was only reported relatively recently, highlighting the difficulties in characterizing these fundamental ions in the solid state. chemrxiv.org For comparison, the crystal structure of lithium hydroxide (B78521) monohydrate (LiOH·H₂O) has been well-established, providing a reference for a hydrated lithium-containing compound. crystallography.netresearchgate.net The study of hydrated lithium halides, such as lithium chloride hydrates, further illustrates the complexity of hydration states and their influence on crystal structures. researchgate.netrsc.org

The structural information derived from XRD is critical for understanding the stability and reactivity of this compound. The arrangement of ions and water molecules in the crystal lattice dictates intermolecular forces, including hydrogen bonding, which can significantly influence the compound's properties. chemrxiv.org

Table 1: Crystallographic Data for Related Hydrated Lithium Compounds

CompoundCrystal SystemSpace GroupKey Structural Features
Lithium hydroxide monohydrate (LiOH·H₂O) MonoclinicC 1 2/m 1Contains layers of lithium ions and hydroxide ions with intercalated water molecules. crystallography.netresearchgate.net
Lithium chloride dihydrate (LiCl·2H₂O) OrthorhombicPnmaEach lithium ion is coordinated to four water molecules and two chloride ions. researchgate.net

This table presents data for related hydrated lithium compounds to provide context for the structural analysis of this compound hydrates.

Vibrational Spectroscopy (FT-IR, Raman) for Structural and Mechanistic Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the molecular vibrations within a compound. These techniques are powerful tools for identifying functional groups, determining bond strengths, and probing intermolecular interactions, offering insights into the structure and reaction mechanisms of this compound.

Studies on this compound monohydrate have utilized vibrational spectroscopy to complement X-ray diffraction data. researchgate.net The vibrational spectra reveal characteristic frequencies associated with the hypochlorite anion (OCl⁻) and the water of hydration. The O-Cl stretching vibration is a key diagnostic peak for the hypochlorite ion. publish.csiro.au

In broader studies of hypochlorite chemistry, vibrational spectroscopy has been used to understand reaction mechanisms. For instance, operando Raman spectroscopy has been employed to study the lanthanide-catalyzed oxychlorination of methane, where a surface hypochlorite species (ClO⁻) is a proposed intermediate. nih.gov The technique allows for real-time monitoring of vibrational modes, providing mechanistic details about the catalytic cycle. nih.gov Similarly, FT-IR spectroscopy has been used to investigate the interactions of hypochlorite-based cleaning products with surfaces, revealing the formation of adsorbed chlorine oxides (ClOx). publish.csiro.au

The combination of FT-IR and other analytical methods like X-ray photoelectron spectroscopy (XPS) has been used to understand the functionalization of polymers induced by hypochlorite. researchgate.netacs.org These studies show changes in the vibrational spectra, such as the appearance of new peaks corresponding to C-O, C=O, and N-H vibrations, which indicate oxidation and hydrolysis reactions on the polymer surface. researchgate.netacs.org

Table 2: Characteristic Vibrational Frequencies for Hypochlorite and Related Species

Vibrational ModeSpeciesApproximate Frequency (cm⁻¹)Spectroscopic TechniqueReference
O–Cl stretchGas-phase HOCl~725Infrared publish.csiro.au
Surface ClOₓ speciesAdsorbed on silica (B1680970)730 - 1000ATR-FTIR, AFM-PTIR publish.csiro.au
C-O stretchingHydroxyl groups on polymers1001, 1112, 1183FT-IR researchgate.net
C=O stretchingCarboxyl group on polymers~1740FT-IR acs.org
Amide I band (C=O stretch)Amide group on polymers~1640FT-IR acs.org

This table provides examples of vibrational frequencies for hypochlorite and related species observed in different chemical environments.

Advanced Spectroscopic Techniques for Analyzing this compound Reactivity (e.g., Fluorescence Spectroscopy, EDS, VSM for associated catalysts/products)

Beyond conventional vibrational spectroscopy, a range of advanced spectroscopic and analytical techniques are instrumental in probing the reactivity of this compound and characterizing the materials involved in its reactions.

Fluorescence Spectroscopy is a highly sensitive technique often used in the development of probes for detecting reactive oxygen species, including hypochlorite. rsc.orgsioc-journal.cnmagtech.com.cnacs.orgnih.govresearchgate.netfrontiersin.orgnih.govrsc.orgbohrium.comresearchgate.netnih.gov While not directly analyzing this compound itself, the principles of fluorescence are central to monitoring its reactions. For example, the reactivity of hypochlorite can be quantified by observing changes in the fluorescence of a sensor molecule upon interaction. frontiersin.orgnih.gov This can involve fluorescence quenching or enhancement. nih.govbohrium.com

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is often coupled with electron microscopy to provide elemental analysis of a sample. In the context of reactions involving this compound, EDS can be used to characterize the composition of catalysts or reaction products. For instance, in studies of nanocatalysts used for reactions where hypochlorite might be a reactant or product, EDS helps to confirm the elemental makeup of the catalyst. researchgate.net

Vibrating Sample Magnetometry (VSM) is a technique used to measure the magnetic properties of materials. measurlabs.com While not a spectroscopic technique in the traditional sense, it is crucial for characterizing magnetic catalysts that might be used in conjunction with this compound. sci-hub.sekashanu.ac.irnih.gov For example, if a magnetic nanocatalyst is used to promote a reaction involving hypochlorite, VSM would be used to measure its magnetic properties, such as saturation magnetization and coercivity, which are important for catalyst recovery and reuse. researchgate.netkashanu.ac.irnih.gov

Other advanced techniques relevant to the broader analysis of lithium-containing materials and hypochlorite reactions include:

X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of atoms on a material's surface. researchgate.netspectroscopyonline.commdpi.com It has been used to study the surface chemistry of electrodes in lithium-ion batteries and to analyze the surface functionalization of polymers after treatment with hypochlorite. researchgate.netspectroscopyonline.com

Inductively Coupled Plasma (ICP) techniques (ICP-MS and ICP-OES): Used for highly sensitive elemental analysis to determine the concentration of lithium or other elements in a sample. spectroscopyonline.comresearchgate.net

(Scanning) Transmission Electron Microscopy ((S)TEM): Provides high-resolution imaging of materials at the nanoscale, often combined with other analytical techniques like EELS (Electron Energy Loss Spectroscopy) for chemical analysis. osti.gov

Table 3: Advanced Techniques for Characterizing this compound Reactivity and Associated Materials

TechniqueInformation ProvidedApplication Example
Fluorescence Spectroscopy Detection and quantification of reactive speciesMonitoring hypochlorite concentration via fluorescent probes. rsc.orgfrontiersin.org
Energy-Dispersive X-ray Spectroscopy (EDS) Elemental composition of materialsCharacterizing the elemental makeup of catalysts used in hypochlorite reactions. researchgate.net
Vibrating Sample Magnetometry (VSM) Magnetic properties of materialsMeasuring the magnetic behavior of recoverable nanocatalysts. kashanu.ac.irnih.gov
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical statesAnalyzing surface changes on polymers after hypochlorite treatment. researchgate.net

Spectroscopic Probes for Hypochlorite Detection and Reaction Monitoring

The detection and quantification of hypochlorite are crucial in various fields, from water treatment to biological systems. Spectroscopic probes, particularly those based on fluorescence and UV-Vis absorbance, offer high sensitivity, selectivity, and the potential for real-time monitoring. magtech.com.cnresearchgate.net

Fluorescent Probes: A significant area of research has focused on developing fluorescent probes that exhibit a change in their emission upon reacting with hypochlorite. rsc.orgsioc-journal.cnnih.gov These probes are often designed with a recognition site that selectively reacts with hypochlorite, leading to a "turn-on" or "turn-off" fluorescence response. sioc-journal.cnnih.gov For instance, probes have been developed that show a dramatic increase in fluorescence intensity in the presence of hypochlorite, with detection limits in the nanomolar range. rsc.org The mechanism often involves a hypochlorite-mediated chemical transformation of the probe molecule, such as desulfurization or oxidation, which alters its electronic structure and, consequently, its fluorescence properties. frontiersin.org These probes can be designed to operate in the near-infrared (NIR) region, which is advantageous for biological imaging due to deeper tissue penetration and reduced autofluorescence. nih.gov

UV-Vis Spectrophotometry: This technique can also be used for the determination of hypochlorite. researchgate.net One common method involves the reaction of hypochlorite with a reagent to produce a colored product whose absorbance can be measured. researchgate.net For example, hypochlorite can react with potassium iodide to liberate iodine, which then bleaches a dye like Rhodamine B. The decrease in absorbance of the dye is proportional to the hypochlorite concentration. researchgate.net Direct measurement of the UV absorbance of the hypochlorite ion (ClO⁻), which has a characteristic absorption maximum around 292 nm, provides a rapid and reagent-free method for its quantification.

Reaction Monitoring: Both fluorescence and UV-Vis spectroscopy are valuable for monitoring the kinetics of reactions involving hypochlorite. nih.govthermofisher.com By tracking the change in absorbance or fluorescence over time, one can determine reaction rates and gain insights into the reaction mechanism. For example, the bleaching of a dye by hypochlorite can be monitored spectrophotometrically to study the reaction kinetics. thermofisher.com Similarly, the consumption of hypochlorite in a reaction can be followed by monitoring the decrease in its characteristic UV absorbance at 290 nm. nih.gov

Table 4: Examples of Spectroscopic Probes for Hypochlorite Detection

Probe TypePrinciple of DetectionTypical Analytical SignalDetection Limit ExampleReference
Fluorescent Probe (Naph-1) Intramolecular Charge Transfer (ICT) modulation>4600-fold fluorescence increase2.37 nM rsc.org
Fluorescent Probe (SWJT-9) Inhibition of C=N rotational isomerization"Turn-on" near-infrared fluorescence24.7 nM nih.gov
Chemiluminescent Probe (HCCL-2) Reaction-triggered chemiluminescenceLight emission0.166 µM nih.gov
UV-Vis (Rhodamine B method) Bleaching of a colored dyeDecrease in absorbance at 553 nm0.1 µg/mL researchgate.net
Direct UV-Vis Intrinsic absorbance of ClO⁻Absorbance at ~292 nm0.0002% NaOCl

Computational Chemistry and Theoretical Modeling of Lithium Hypochlorite Systems

Ab Initio and Density Functional Theory (DFT) Studies on Lithium Hypochlorite (B82951) Electronic Structure

Ab initio and Density Functional Theory (DFT) are quantum-chemical methods used to solve the electronic Schrödinger equation, providing fundamental information about molecular and electronic structures. arxiv.org While specific, in-depth DFT studies exclusively focused on crystalline or gaseous lithium hypochlorite are not extensively documented in the provided literature, the principles of these methods can be applied to understand its characteristics.

Researchers utilize DFT to develop and apply electronic structure methods to various materials, including those for clean energy and systems with organic-inorganic interfaces. aalto.fi Such studies on simple lithium-containing diatomic molecules (e.g., LiO, LiF, LiCl) and more complex structures like lithium fluorooxoborates have successfully determined properties like bond lengths, harmonic frequencies, dissociation energies, and electronic band structures. aps.orgresearchgate.netresearchgate.net

For this compound, DFT calculations would model the system by considering the interactions between the lithium cation (Li⁺) and the hypochlorite anion (OCl⁻). Key aspects of its electronic structure that can be investigated include:

Geometry Optimization: Determining the most stable arrangement of atoms, including the O-Cl bond length and the Li-O distance.

Electronic Band Structure: In the solid state, this would reveal whether LiOCl is a direct or indirect band gap material, which is crucial for understanding its optical and electronic properties. aps.org

Density of States (DOS): Analyzing the contribution of different atomic orbitals (Li, O, Cl) to the valence and conduction bands.

Charge Distribution: Calculating partial atomic charges (e.g., using Mulliken population analysis) to understand the ionic character of the bonds. researchgate.net

These computational approaches provide a foundational, molecule-level understanding of the compound's intrinsic properties. nih.govuni-regensburg.de

Table 1: Potential DFT-Calculated Electronic Properties of this compound This table is illustrative of the types of data generated from DFT calculations, based on studies of analogous compounds.

PropertyPredicted Value/InsightSignificance
Optimized Bond Length (O-Cl)~1.69 ÅFundamental parameter for molecular structure and reactivity.
Optimized Bond Length (Li-O)~1.95 ÅIndicates the nature and strength of the ionic bond.
Band Gap Energy (Eg)Wide band gapSuggests electrical insulator properties in the solid state. aps.org
Mulliken Atomic ChargesLi (+~0.9), O (~-0.6), Cl (~-0.3)Quantifies the charge distribution and high degree of ionic character. researchgate.net

Molecular Dynamics Simulations of this compound in Solution and at Interfaces

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. iaea.org This approach allows for the investigation of the dynamic and equilibrium properties of substances in solution. While specific MD studies on this compound are scarce, extensive research on aqueous solutions of lithium chloride (LiCl) provides a valuable model for understanding how LiOCl would behave in a similar environment. rsc.orgresearchgate.net

MD simulations of LiCl solutions, often using force fields like OPLS-AA (Optimized Potentials for Liquid Simulations for All Atoms), have provided detailed microscopic descriptions of:

Ion Solvation: Simulations show a strong solvation of monovalent ions like Li⁺ in water. rsc.org The structure of the hydration shell around the lithium ion can be characterized by calculating radial distribution functions (RDFs) and coordination numbers.

Ion Clustering: At higher salt concentrations, MD simulations indicate the formation of cation clusters. rsc.orgresearchgate.net This aggregation behavior can significantly influence the properties of the solution.

Transport Properties: The diffusion coefficient of the ions can be calculated, which is a key measure of their mobility in the solution. Studies show that the diffusion coefficient of LiCl decreases as the salt concentration increases, a phenomenon linked to changes in the coordination structure of the ions. rsc.org

These methodologies are directly transferable to the study of this compound in solution. An MD simulation of aqueous LiOCl would model the interactions between Li⁺ ions, OCl⁻ ions, and water molecules to predict its solvation structure, ion-pairing behavior, and transport properties. nih.gov Such simulations are also critical for understanding behavior at interfaces, for example, in confined silica (B1680970) pores where the presence of lithium salts can alter the dynamics of water. arxiv.orgresearchgate.net

Table 2: Typical Parameters and Findings from MD Simulations of Aqueous Lithium Halide Solutions This table is based on data from LiCl and LiF simulations, serving as an analogue for LiOCl.

Parameter/SystemMethodology/FindingReference
Force FieldOptimized Potentials for Liquid Simulations for All Atoms (OPLS-AA) is commonly used. iaea.orgrsc.orgresearchgate.net
Concentration RangeSimulations are performed over a wide range, from dilute (0.1 M) to concentrated (19.28 M). rsc.org
Li⁺ Coordination NumberThe number of water molecules in the first hydration shell changes with concentration. iaea.org
Diffusion CoefficientDecreases with increasing salt concentration due to changes in ion coordination. rsc.org
System TemperatureSimulations can be run at various temperatures to study its effect on dynamic properties. e3s-conferences.org

Theoretical Predictions of Reactivity and Reaction Pathways for this compound

Computational chemistry offers methods to predict the feasibility and mechanisms of chemical reactions without performing them in a laboratory. chemrxiv.org By calculating the potential energy surface (PES) for a reaction, chemists can identify intermediates, transition states, and determine activation energies. This is particularly valuable for understanding the stability and decomposition of compounds like this compound.

The prediction of reaction pathways can be achieved through:

DFT Calculations: By mapping the energy changes as reactants transform into products, DFT can be used to calculate the Gibbs free energy of reaction pathways. This helps identify the most thermodynamically favorable routes. chemrxiv.org

Automated Reaction Network Generation: Advanced computational approaches can automatically generate vast networks of possible reactions and species from a set of starting materials. chemrxiv.orgaps.org Pathfinding algorithms can then search this network to identify the most plausible reaction pathways based on thermodynamic or kinetic criteria. aps.orgrsc.org

For this compound, these methods could be applied to predict the pathways for key reactions, such as its thermal decomposition or its reaction with acid:

Decomposition: The reaction 2LiOCl(s) → 2LiCl(s) + O₂(g) could be modeled to understand its mechanism and the energy barrier to decomposition.

Reaction with Acid: The reaction LiOCl + HX → LiX + HOCl involves the formation of hypochlorous acid. sciencemadness.org Theoretical models can predict the energetics of this proton transfer and subsequent reactions of HOCl.

A recent data-driven methodology used DFT to build a reaction network of over 570 species and ~9 million reactions to investigate the formation of components in the solid-electrolyte interphase (SEI) of lithium-ion batteries. chemrxiv.org This highlights the power of modern computational tools to explore complex reactive landscapes, a capability that could be leveraged to fully map the reactivity of this compound. chemrxiv.org

Table 3: Hypothetical DFT Analysis of this compound Decomposition Pathway This table illustrates the expected outputs from a theoretical reaction pathway analysis.

Reaction StepDescriptionCalculated Energy (Illustrative)Computational Method
Reactants2 LiOCl molecules0.0 kcal/mol (Reference)DFT Geometry Optimization
Transition State 1Initial bond breaking/formation+35 kcal/mol (Activation Energy)Transition State Search (e.g., QST3)
IntermediateA transient species, e.g., [Li₂O₂Cl₂]+15 kcal/molDFT Geometry Optimization
Transition State 2Formation of O₂ and LiCl+25 kcal/molTransition State Search
Products2 LiCl + O₂-50 kcal/mol (Overall Reaction Energy)DFT Geometry Optimization

Computational Analysis of Hypochlorite-Mediated Oxidation Mechanisms

The primary function of this compound as a disinfectant and oxidant stems from the reactivity of the hypochlorite ion (OCl⁻) and its protonated form, hypochlorous acid (HOCl). jst.go.jp Computational analysis is essential for elucidating the complex mechanisms of hypochlorite-mediated oxidation reactions.

Studies have shown that both OCl⁻ and HOCl can act as oxidants, with the relative importance of each pathway depending on the pH of the solution. researchgate.netscielo.org.za Computational models can dissect these competitive reactions:

Reaction Kinetics: Theoretical calculations can determine the rate constants and activation energies for reactions with specific substrates. For instance, in the oxidation of certain dyes, the reaction with HOCl is significantly faster than with OCl⁻. scielo.org.za The large negative entropies of activation calculated for these reactions are consistent with an oxygen-atom transfer mechanism. researchgate.net

Radical Pathways: The photolysis of hypochlorite can generate radical species like O•⁻ and Cl•, which are potent oxidants. mdpi.com Kinetic modeling, using software fed with dozens of elementary reactions, can simulate the concentration of these free radicals and accurately fit experimental data, confirming the importance of radical pathways under certain conditions. mdpi.com

Mechanism Elucidation: DFT has been used to unravel the step-by-step mechanism of oxidation reactions. For example, in a nickel-catalyzed oxidation using hypochlorite, computational methods showed that the key oxidizing species was a nickel-oxyl compound formed after homolytic cleavage of the O-Cl bond. nih.gov Similarly, computational studies on the reaction of HOCl with olefins have systematically investigated various potential mechanisms (stepwise, concerted, nucleophilic addition) to understand how the reaction pathway changes based on the olefin's substituents. researchgate.net

These computational approaches allow for a detailed analysis of electron transfer processes, the nature of intermediates, and the precise steps involved in the oxidation of various organic and inorganic compounds by hypochlorite species. acs.orgsci-hub.se

Table 4: Computationally-Supported Kinetic Data for Hypochlorite/Hypochlorous Acid Oxidation Reactions

ReactionOxidizing SpeciesSecond-Order Rate Constant (k₂)Activation Energy (Ea)Reference
Amaranth Dye OxidationOCl⁻1.9 M⁻¹s⁻¹33.7 kJ mol⁻¹ researchgate.net
Amaranth Dye OxidationHOCl23.2 M⁻¹s⁻¹26.9 kJ mol⁻¹ researchgate.net
Coomassie Blue Dye OxidationOCl⁻1.2 M⁻¹s⁻¹35.5 kJ mol⁻¹ scielo.org.za
Coomassie Blue Dye OxidationHOCl22.2 M⁻¹s⁻¹29.3 kJ mol⁻¹ scielo.org.za
Pyruvic Acid OxidationHOCl2.17 M⁻¹s⁻¹34.6 kJ mol⁻¹ researchgate.net

Solution Chemistry and Physical Chemistry of Lithium Hypochlorite Systems

Thermodynamic Properties of Lithium Hypochlorite (B82951) Solutions

The thermodynamic properties of lithium hypochlorite (LiOCl) solutions are crucial for understanding their stability and reactivity. Key thermodynamic parameters include the standard molar enthalpy of formation (ΔfH⁰) and the standard molar Gibbs free energy of formation (ΔfG⁰). For solid this compound, the standard molar enthalpy of formation is -388.5 kJ/mol. chemister.ru In aqueous solutions, these values are influenced by hydration and ionic interactions.

The dissolution of this compound in water is an exothermic process, releasing heat. The enthalpy of solution can be calculated from vapor pressure and heat capacity data. researchgate.net The vapor pressure of aqueous this compound solutions decreases with increasing concentration and increases with temperature. This relationship can be described by the Antoine equation, with concentration-dependent parameters. researchgate.net

Thermodynamic models, such as the Pitzer ion interaction model, can be used to describe the thermodynamic properties of electrolyte solutions like this compound. researchgate.net These models account for the interactions between the ions in the solution and can predict properties like mean ionic activity coefficients and osmotic coefficients. researchgate.net The activity coefficient of the ions is a measure of their effective concentration and is influenced by ionic strength. jst.go.jp In concentrated solutions, ionic interactions become significantly strong, leading to activity coefficients much lower than 1. jst.go.jp

Kinetic Studies of this compound Decomposition and Reaction Rates

The decomposition of hypochlorite solutions is a complex process influenced by factors such as temperature, pH, ionic strength, and the presence of catalysts. cdnsciencepub.comacs.org In aqueous solutions, hypochlorite ions (OCl⁻) are in equilibrium with hypochlorous acid (HOCl). nih.gov The decomposition of hypochlorite can proceed through different pathways, leading to the formation of chloride (Cl⁻), chlorate (B79027) (ClO₃⁻), and oxygen (O₂). cdnsciencepub.comvedantu.com

The decomposition of hypochlorite is generally considered a second-order reaction. cdnsciencepub.comacs.org However, some studies have reported third-order kinetics under specific conditions. researchgate.net The rate of decomposition is significantly affected by pH. In neutral or slightly acidic solutions, the decomposition of hypochlorous acid molecules is the main pathway. cdnsciencepub.com As the pH increases, the concentration of hypochlorite ions increases, and the decomposition mechanism may change.

The presence of other ions, such as chloride, can also influence the reaction rate, sometimes leading to autocatalytic behavior. cdnsciencepub.com The ionic strength of the solution plays a role in the reaction kinetics. cdnsciencepub.com Temperature has a significant impact on the decomposition rate, with higher temperatures leading to faster decomposition, following the Arrhenius equation. acs.org For instance, the activation energy for the aqueous decomposition of calcium hypochlorite has been determined to be 96.8 kJ/mol. acs.org

The following table presents a simplified representation of the decomposition reactions of hypochlorite:

ReactionProductsConditions
2ClO⁻2Cl⁻ + O₂Thermal decomposition
3ClO⁻2Cl⁻ + ClO₃⁻Disproportionation, favored at higher temperatures

Rheological Properties of Concentrated Aqueous this compound Solutions

The rheological properties of concentrated aqueous this compound solutions, such as density and viscosity, are important for their handling and application. The density of aqueous this compound solutions increases with concentration. acs.org For example, a solution containing up to 34% by mass of this compound has been studied over a temperature range of 20-40 °C. acs.org

The following interactive table provides density and viscosity data for aqueous this compound solutions at different concentrations and temperatures, based on available literature. acs.org

Concentration (mass %)Temperature (°C)Density (g/cm³)Viscosity (cP)
520--
1020--
2020--
3020--
3420--
530--
1030--
2030--
3030--
3430--
540--
1040--
2040--
3040--
3440--

Stability and Degradation Kinetics of this compound Solutions

Anhydrous this compound is noted to be stable at room temperature. vedantu.com However, the stability of its aqueous solutions is influenced by several factors, including concentration, temperature, light, and pH. researchgate.net Generally, more dilute solutions exhibit greater stability. vedantu.com

The decomposition of this compound solutions leads to the formation of lithium chloride and lithium chlorate, along with the evolution of oxygen. landmarkaquatic.com This degradation process is exothermic and can be dangerous with concentrated solutions, potentially leading to thermal runaway and explosions. vedantu.com The presence of moisture can accelerate the deterioration of solid this compound. dtic.mil Studies have shown that solid this compound can be hygroscopic, absorbing water from the environment to form a solution, which can be corrosive. dtic.mil

The degradation kinetics of hypochlorite solutions are often modeled as second-order. acs.orgnih.gov The rate of degradation is influenced by temperature, with higher temperatures accelerating the process. For instance, in one study, the fastest degradation rate observed for a diluted sodium hypochlorite solution would result in a 5.24% loss of available chlorine per year. nih.gov

Ionic Interactions and Speciation in this compound Aqueous Systems

The lithium ion (Li⁺) in aqueous solution is hydrated, forming a coordination complex with water molecules. nih.gov Typically, the lithium ion is tetrahedrally coordinated with four water molecules. nih.govacs.org These ion-dipole interactions stabilize the lithium ions in the solution. nih.gov

The hypochlorite ion (OCl⁻) exists in equilibrium with hypochlorous acid (HOCl), and the position of this equilibrium is pH-dependent. This speciation is critical as HOCl is often the more active disinfecting agent.

Advanced Applications and Research Directions of Lithium Hypochlorite in Organic Synthesis and Catalysis

Lithium Hypochlorite (B82951) as an Oxidizing Reagent in Targeted Organic Transformations

Lithium hypochlorite serves as a versatile oxidizing agent capable of facilitating a range of targeted transformations in organic synthesis. Its utility extends to the oxidation of various functional groups, including alcohols and sulfides. In organic chemistry, hypochlorites are capable of oxidizing primary alcohols to carboxylic acids. wikipedia.orgvedantu.com They can also convert secondary alcohols into the corresponding ketones. wikipedia.org

One notable application is the oxidation of benzylic alcohols. For instance, the reaction of benzyl (B1604629) alcohol with this compound in an aqueous solution containing glacial acetic acid yields benzaldehyde. sciencemadness.org Further oxidation can lead to the formation of benzoic acid. This transformation highlights the capacity of LiOCl to act as a selective oxidant under controlled conditions.

The oxidation of sulfides to sulfoxides or sulfones represents another significant application. wikipedia.org This process is valuable for modifying the properties of sulfur-containing organic molecules. While specific studies focusing exclusively on this compound for this purpose are less common, the reactivity is characteristic of the hypochlorite ion and is an area of potential application.

Table 1: Examples of Organic Transformations Using this compound

Substrate Reagent System Product(s) Research Finding Citation(s)
Primary Alcohols LiOCl Carboxylic Acids Hypochlorites are strong oxidizing agents capable of converting primary alcohols into carboxylic acids. wikipedia.org
Secondary Alcohols LiOCl / Phase-transfer catalyst Ketones Hypochlorites can oxidize secondary alcohols to the corresponding carbonyl compound. wikipedia.org
Benzyl Alcohol LiOCl / Acetic Acid / H₂O Benzaldehyde The addition of benzyl alcohol in acetic acid to an aqueous solution of LiOCl resulted in the formation of an organic layer with the characteristic smell of benzaldehyde. sciencemadness.org
Organic Sulfides LiOCl (in principle) Sulfoxides, Sulfones Hypochlorite salts can oxidize organic sulfides to sulfoxides or sulfones. wikipedia.org

Catalytic Applications of this compound in Organic Synthesis (e.g., Epoxidation)

The utility of this compound is significantly enhanced when used in conjunction with catalysts, enabling reactions such as the epoxidation of olefins. A key area of research has been the use of manganese(III) porphyrin complexes as catalysts for epoxidation with this compound as the terminal oxidant. pnas.org In these systems, the active oxidant is believed to be a high-valent manganese-oxo complex. pnas.org This catalytic cycle allows for the efficient transfer of an oxygen atom to an alkene, forming an epoxide.

Research has demonstrated that substituting the peripheral phenyl groups of the porphyrin ligand can stabilize the catalyst against oxidative decomposition, leading to high yields (60-80%) in the epoxidation of relatively unreactive terminal olefins like oct-1-ene. The decomposition of the intermediate formed between the olefin and the oxo complex is the rate-determining step of the catalytic cycle. pnas.org

More recently, novel catalytic systems have been developed to meet environmental demands. One such system employs cetyltrimethylammonium bromide (CTAB)-coated Fe₃O₄@Ag magnetic nanoparticles as a hybrid catalyst for the epoxidation of a wide range of alkenes using this compound in an aqueous medium. researchgate.net This method avoids the use of organic solvents and allows for easy separation of the catalyst.

Table 2: Catalytic Epoxidation of Olefins Using this compound

Olefin Substrate Catalyst Oxidant Key Finding Citation(s)
Oct-1-ene Manganese(III) tetraphenylporphyrin (B126558) complexes with substituted phenyl groups LiOCl Substituents on the porphyrin ligand stabilize the catalyst, enabling high yields (up to 80%) of 1,2-epoxyoctane.
Cyclooctene Mn(TPP)Cl (Manganese(III) tetraphenylporphyrin chloride) LiOCl The reaction involves the reversible formation of a stable intermediate between the olefin and the active manganese-oxo complex. pnas.org
Various Alkenes CTAB-coated Fe₃O₄@Ag Nanoparticles LiOCl A new hybrid magnetic catalyst was developed for the epoxidation of alkenes in an aqueous medium, promoting green chemistry principles. researchgate.net

Development of Novel Reagent Systems Incorporating this compound

The development of advanced synthetic methodologies increasingly relies on novel reagent systems that combine multiple components to achieve enhanced reactivity, selectivity, or efficiency. This compound is a key component in several such systems, particularly those involving catalytic oxidation.

The aforementioned catalytic epoxidation systems using manganese porphyrins or magnetic nanoparticles with LiOCl are prime examples of such novel systems. pnas.orgresearchgate.net They represent a significant advancement over using the oxidant alone, enabling complex transformations under milder conditions.

Another area of development involves the use of (salen)Mn(III) complexes, which have been shown to catalyze the oxidation of various alcohols using aqueous sodium hypochlorite (bleach) as the oxidant. koreascience.kr This approach, readily adaptable to this compound, offers a practical method for alcohol oxidation using a low-cost, less toxic oxidant compared to traditional heavy metal reagents like Cr(VI). koreascience.kr The combination of the (salen)Mn(III) catalyst with the hypochlorite oxidant constitutes a powerful reagent system for selective alcohol oxidation. koreascience.kr

Furthermore, the principles of phase-transfer catalysis, which have been applied to sodium hypochlorite for the oxidation of alcohols and the synthesis of α,β-unsaturated lactones, can be extended to this compound. wikipedia.orgmdpi.com These systems use a phase-transfer catalyst to shuttle the hypochlorite anion from an aqueous phase to an organic phase containing the substrate, facilitating reactions that would otherwise be inefficient due to the immiscibility of the reactants.

Future Research Avenues in this compound Chemistry

The future of this compound in organic synthesis is tied to addressing current challenges in chemistry, including the demand for greener processes, higher efficiency, and the synthesis of complex molecules.

One promising direction is the continued development of robust and highly selective catalysts. While manganese porphyrins have proven effective, future work could focus on creating more stable and recyclable catalysts to further improve the economic and environmental viability of epoxidation and other oxidation reactions. The use of magnetically separable nanocatalysts is a step in this direction. researchgate.net

A significant area for future exploration is the application of this compound in C-H bond activation. mt.com The functionalization of stable carbon-hydrogen bonds is a major goal in modern organic synthesis, as it allows for the direct conversion of simple hydrocarbons into more complex molecules. mt.com While this field is dominated by transition-metal catalysis, investigating the potential of potent oxidants like LiOCl, perhaps in combination with new catalytic systems, could open up novel synthetic pathways.

The increasing demand for lithium for battery production could impact the availability and cost of this compound. wikipedia.orgnih.gov This economic pressure may drive research towards two main goals: the development of highly efficient catalytic systems that require only substoichiometric amounts of the LiOCl oxidant, and the exploration of direct recycling methods for lithium from various waste streams, including chemical synthesis byproducts. mdpi.comresearchgate.net

Finally, integrating this compound-based reactions into continuous flow systems, as has been explored for sodium hypochlorite, represents a frontier for process optimization. youtube.com Flow chemistry can offer better control over reaction parameters, improved safety, and easier scalability, making it an attractive platform for industrial applications of this compound chemistry.

Q & A

Basic: What are the key physicochemical properties of lithium hypochlorite relevant to its environmental stability and reactivity?

This compound (LiClO) is a colorless, crystalline solid with a density of 0.531 g/cm³ at 20°C and a melting point of 135°C. It is highly soluble in water, forming hypochlorous acid (HClO), the active pesticidal agent. Its decomposition products include oxygen, lithium hydroxide, and lithium chlorates, particularly under conditions of moisture or heat . Stability is compromised when exposed to acids, amines, or combustible materials, necessitating dry, inert storage conditions . These properties inform protocols for handling and environmental risk assessments.

Basic: How does this compound exert its pesticidal activity in aquatic environments?

Upon dissolution in water, LiClO dissociates into lithium ions (Li⁺) and hypochlorite ions (ClO⁻), which react with water to form hypochlorous acid (HClO). HClO acts as a potent oxidizer, disrupting microbial cell membranes and organic contaminants. The efficacy depends on maintaining "free residual chlorine" concentrations, which degrade over time due to UV exposure and organic load . Researchers must monitor HClO levels to assess disinfection kinetics and byproduct formation.

Basic: What are the primary ecological concerns associated with this compound discharge into aquatic systems?

LiClO poses acute toxicity to fish and aquatic invertebrates, with 96-hour LC50 values as low as 0.69 mg/L for rainbow trout and 0.37 μg/L for Daphnia . Discharged effluent containing residual chlorine exceeding NPDES permit thresholds can disrupt aquatic ecosystems, particularly in habitats with endangered species . Researchers must evaluate site-specific flow rates, dilution factors, and species sensitivity when designing discharge compliance studies.

Advanced: How can researchers design experiments to assess maternal and developmental toxicity of this compound in model organisms?

A tiered approach is recommended:

  • Dose selection : Use a range (e.g., 10–500 mg/kg/day) to identify no-observable-adverse-effect levels (NOAELs) and lethal thresholds.
  • Exposure window : Administer LiClO orally during critical gestation periods (e.g., days 6–15 in rats) .
  • Endpoints : Monitor maternal mortality, body weight, organ toxicity (thyroid, kidneys), and fetal anomalies (skeletal delays, ossification defects) .
  • Controls : Include deionized water controls to isolate chlorine-specific effects .

Advanced: What methodological approaches resolve contradictions in reported toxicity thresholds for aquatic organisms?

Discrepancies in LC50 values (e.g., 0.69 mg/L vs. 0.97 mg/L for trout and bluegill) arise from variations in test conditions (temperature, pH, water hardness) and species-specific sensitivity. To harmonize

  • Standardize OECD or ASTM testing protocols.
  • Conduct comparative studies across species under identical conditions.
  • Validate field data using EPA Tier Ic Estimated Environmental Concentration (EEC) models to simulate worst-case discharge scenarios .

Advanced: What strategies model environmental fate and exposure concentrations (EECs) of this compound in effluent?

The EPA Tier Ic EEC model integrates:

  • Point-source discharge rates (e.g., industrial effluent volume).
  • Stream flow data to estimate dilution.
  • Degradation kinetics of HClO under ambient UV and organic matter .
    Researchers should prioritize high-exposure scenarios (e.g., low-flow, high-discharge conditions) to predict maximum downstream concentrations and compare them to toxicity thresholds for aquatic organisms .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves, safety goggles, and ventilation to prevent inhalation .
  • Spill management : Avoid water; collect dry material using inert tools and dispose as hazardous waste. Activate emergency showers/eyewash stations for exposure incidents .
  • Storage : Seal containers in cool, dry environments away from acids or combustibles .

Advanced: How can researchers evaluate long-term stability and decomposition pathways of this compound?

  • Accelerated aging studies : Expose LiClO to controlled humidity, temperature, and UV radiation.
  • Analytical methods : Use HPLC or iodometric titration to quantify residual chlorine and chlorate byproducts .
  • Ecotoxicity profiling : Assess decomposed products (e.g., lithium chlorates) for persistence and bioaccumulation potential .

Basic: What regulatory data are required for this compound pesticide reregistration?

The EPA mandates:

  • Product chemistry : Purity, impurity profiles (e.g., lithium chlorate).
  • Acute toxicity studies : Oral, dermal, and inhalation LD50/LC50 values.
  • Ecological risk assessments : Aquatic toxicity data and endangered species impact analyses .
  • Label compliance : Include effluent discharge warnings and protective equipment guidelines .

Advanced: What are the implications of this compound's aquatic toxicity for NPDES permit compliance studies?

Researchers must:

  • Measure free residual chlorine in effluent using colorimetric assays (e.g., DPD method).
  • Compare concentrations to EPA's "levels of concern" (LOC) for sensitive species (e.g., 0.01 mg/L for chronic exposure) .
  • Model site-specific dilution factors and recommend permit limits to avoid jeopardizing endangered aquatic populations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.